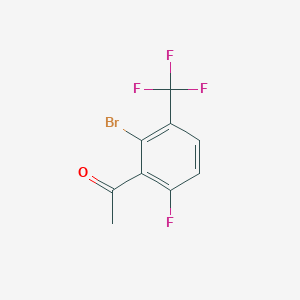

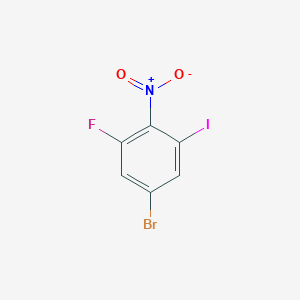

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrF4O and its molecular weight is 285.036. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

One area of research involving 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone focuses on its use in synthesis techniques and chemical reactions. For example, electrophilic and nucleophilic side-chain fluorination of para-substituted acetophenones has been explored, highlighting the synthesis of α-fluoroacetophenones through various routes, including the use of electrophilic fluorination agents and nucleophilic fluorination of α-bromoacetophenones. This research demonstrates the compound's utility in producing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Fuglseth et al., 2008). Additionally, the preparation and reactivity of keto- and styrene-based trifluoromethoxylated synthons, involving initial fluorodesulfurization reactions, illustrate another application in the synthesis of novel organic molecules (Zriba et al., 2009).

NMR Studies and Chemical Shift Sensitivity

Another significant application is in the field of nuclear magnetic resonance (NMR) studies, where the sensitivity of the 19F NMR chemical shift to local environments is evaluated using trifluoromethyl probes. Such studies are crucial for understanding protein conformers or states, with implications for biomedical research (Ye et al., 2015).

Enantioselective Microbial Reduction

The compound's derivatives have been used in the enantioselective microbial reduction to produce chiral intermediates, highlighting its role in producing enantiomerically pure substances. This process is vital for developing active pharmaceutical ingredients with high enantiomeric excess, showcasing the compound's importance in pharmaceutical synthesis (Patel et al., 2004).

Synthesis of Fluorinated Compounds

Research also encompasses the synthesis of fluorinated compounds, where this compound derivatives serve as precursors for the synthesis of various fluorinated organic molecules. These compounds are of great interest due to their unique properties, such as high chemical stability and biological activity, making them useful in several industrial and pharmaceutical applications (Goj & Haufe, 2006).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name |

1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMVZQYRJOSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)